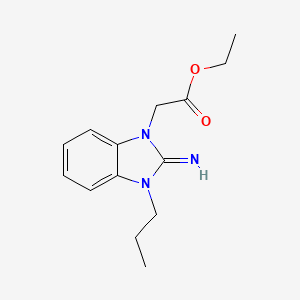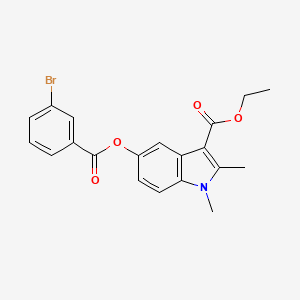![molecular formula C24H23N7O2 B11666353 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666353.png)
6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with hydrazinyl and benzylidene groups. The presence of methoxy groups on the benzylidene moiety adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aniline derivatives under controlled conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine core with hydrazine hydrate in the presence of a suitable catalyst.
Addition of the Benzylidene Moiety: The final step involves the condensation of the hydrazinyl-substituted triazine with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biomolecules are of interest. It can be used to study enzyme inhibition, protein binding, and other biochemical processes.
Medicine
The compound’s structural features suggest potential pharmacological activities. It may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzylidene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- **6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- **6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- **6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine lies in its combination of functional groups. The presence of both hydrazinyl and benzylidene moieties on the triazine core provides a versatile platform for chemical modifications and potential biological activities. This makes it distinct from other triazine derivatives that may lack such functional diversity.
特性
分子式 |
C24H23N7O2 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H23N7O2/c1-32-20-14-13-17(15-21(20)33-2)16-25-31-24-29-22(26-18-9-5-3-6-10-18)28-23(30-24)27-19-11-7-4-8-12-19/h3-16H,1-2H3,(H3,26,27,28,29,30,31)/b25-16+ |
InChIキー |
YWQIWEBEMACHPT-PCLIKHOPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
![(5Z)-5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11666310.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666315.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11666327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11666332.png)
![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11666334.png)

![N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11666342.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11666349.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666350.png)
